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Dimethylsulfoniopropanoate-amine

Cat. No.: B1263676
M. Wt: 121.25 g/mol
InChI Key: XTPSFJKQTTVFCK-UHFFFAOYSA-O
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Description

Contextualization within Organosulfur Compound Metabolism

Organosulfur compounds are vital components of marine and terrestrial ecosystems, participating in a wide array of biological and chemical processes. frontiersin.orgnih.gov In the marine environment, where sulfur is abundant primarily as inorganic sulfate (B86663), phytoplankton and bacteria assimilate it into organic forms, creating a diverse pool of dissolved and particulate organic sulfur. frontiersin.org This biogenic organic sulfur is integral to the survival of these organisms and fuels global biogeochemical cycles. frontiersin.org

Dimethylsulfoniopropionate (DMSP) is one of the most abundant and ecologically significant of these organosulfur compounds. annualreviews.org It serves as an osmoprotectant, cryoprotectant, antioxidant, and a signaling molecule for a variety of marine life, including phytoplankton, seaweeds, and some terrestrial plants. nih.govoup.com The breakdown of DMSP is a major source of the climate-active gas dimethyl sulfide (B99878) (DMS), which plays a crucial role in atmospheric chemistry and cloud formation. nih.govspringernature.com

Within this grand cycle, the biosynthesis of DMSP from the amino acid methionine is a critical process. nih.gov Several distinct pathways for DMSP synthesis have been identified in different organisms, highlighting the convergent evolution of this metabolic capability. annualreviews.orgoup.com It is within one of these specific pathways that Dimethylsulfoniopropanoate-amine emerges as a crucial, transient intermediate.

Fundamental Role as a Central Intermediate in Dimethylsulfoniopropionate (DMSP) Biosynthesis Pathways

In the organisms that utilize it, DMSP-amine occupies a central position in the conversion of S-methylmethionine to DMSP. The established pathway in Spartina alterniflora proceeds as follows:

Methionine → S-methylmethionine (SMM) → this compound (DMSP-amine) → 3-dimethylsulfoniopropionaldehyde (B1258502) (DMSP-aldehyde) → Dimethylsulfoniopropionate (DMSP) annualreviews.orgnih.gov

The formation of DMSP-amine from SMM is catalyzed by the enzyme S-methyl-Met decarboxylase (SDC) . nih.govnih.gov This pyridoxal (B1214274) 5'-phosphate-dependent enzyme facilitates the removal of the carboxyl group from SMM, yielding equimolar amounts of CO2 and DMSP-amine. nih.govnih.gov

Subsequently, DMSP-amine is oxidized to DMSP-aldehyde by the enzyme DMSP-amine oxidase (DOX) . nih.govnih.gov This reaction requires molecular oxygen. nih.govnih.gov Finally, DMSP-aldehyde is oxidized to DMSP, a step that can be mediated by widespread dehydrogenases found in many plants. nih.gov

The presence of DMSP-amine as a free intermediate distinguishes this pathway from those found in other DMSP-producing organisms like marine algae and plants in the Compositae family, suggesting an independent evolutionary origin for DMSP synthesis in the Gramineae family. oup.comnih.gov

Detailed Research Findings

The characterization of the enzymes responsible for the formation and consumption of DMSP-amine has provided valuable insights into the regulation of DMSP biosynthesis in Spartina alterniflora.

EnzymeSubstrateProductApparent K_mCofactor/RequirementsOrganismS-methyl-Met decarboxylase (SDC)S-methyl-L-methionineThis compound~18 mMPyridoxal 5'-phosphateSpartina alternifloraDMSP-amine oxidase (DOX)This compound3-dimethylsulfoniopropionaldehyde1.8 mMO_2Spartina alterniflora

The significantly higher Michaelis-Menten constant (K_m) of SDC for SMM compared to that of DOX for DMSP-amine suggests that the initial decarboxylation step may be a key regulatory point in this pathway. nih.govnih.gov The presence of these specific enzymes, SDC and DOX, in DMSP-producing grasses and their absence in non-producing relatives further solidifies the central role of DMSP-amine in this particular biosynthetic route. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H15NS+2 B1263676 Dimethylsulfoniopropanoate-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H15NS+2

Molecular Weight

121.25 g/mol

IUPAC Name

3-dimethylsulfoniopropylazanium

InChI

InChI=1S/C5H14NS/c1-7(2)5-3-4-6/h3-6H2,1-2H3/q+1/p+1

InChI Key

XTPSFJKQTTVFCK-UHFFFAOYSA-O

Canonical SMILES

C[S+](C)CCC[NH3+]

Synonyms

3-dimethylsulfoniopropylamine
DMSP-amine

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Dimethylsulfoniopropanoate Amine

Subsequent Metabolic Conversions of Dimethylsulfoniopropanoate-amine

Following its formation, this compound does not accumulate to high levels but is instead rapidly converted to the next intermediate in the pathway. nih.gov DMSP-amine is oxidized to form 3-dimethylsulfoniopropionaldehyde (B1258502) (DMSP-ald). nih.gov This reaction is catalyzed by another novel enzyme, DMSP-amine oxidase (DOX), which requires O₂ for its activity. nih.gov The DMSP-ald is then further oxidized to yield the final product, DMSP. nih.gov

Formation of 3-Dimethylsulfoniopropionaldehyde from this compound

The conversion of this compound (DMSP-amine) to 3-dimethylsulfoniopropionaldehyde (DMSP-ald) represents a critical step in the biosynthesis of 3-dimethylsulfoniopropionate (DMSP). In the salt marsh grass Spartina alterniflora, this transformation is a key part of a pathway that begins with methionine. nih.govoup.comnih.gov Isotope labeling studies have demonstrated that leaf tissue from S. alterniflora metabolizes supplied [35S]methionine to S-methyl-L-methionine (SMM), DMSP-amine, and ultimately DMSP. nih.govoup.comnih.gov The kinetics of this process indicate that both SMM and DMSP-amine are intermediates in this synthetic route. nih.govoup.comnih.govoup.com

Further evidence supporting the role of DMSP-amine as a direct precursor to DMSP-ald comes from experiments where [35S]SMM or [35S]DMSP-amine were supplied to S. alterniflora leaf tissue. In these experiments, a detectable amount of label was found in DMSP-ald, reinforcing the proposed pathway: Methionine → SMM → DMSP-amine → DMSP-ald → DMSP. nih.govoup.comnih.gov This pathway, with the presence of a free DMSP-amine intermediate, distinguishes the DMSP synthesis in Gramineae, like Spartina, from that observed in Compositae. nih.govoup.comnih.gov

Enzymatic Conversion by this compound Oxidase (DOX)

The enzymatic conversion of DMSP-amine to DMSP-ald is catalyzed by the novel enzyme, this compound oxidase (DOX). nih.govnih.gov This enzyme was identified and characterized in leaf extracts of S. alterniflora. nih.govnih.gov

Biochemical Characteristics of DOX: Oxygen Requirement and Specificity

DOX exhibits a clear requirement for molecular oxygen for its catalytic activity. nih.govresearchgate.net Experiments have shown that removing oxygen from the assay environment significantly reduces the conversion of DMSP-amine. researchgate.net The enzyme displays an apparent Michaelis constant (Km) for DMSP-amine of 1.8 mM. nih.govnih.gov This indicates a relatively high affinity of the enzyme for its substrate. The activity of DOX is crucial for the progression of the DMSP biosynthetic pathway in S. alterniflora. nih.gov

Comparative Analysis of DMSP-Amine Containing Pathways Across Biological Taxa

The biosynthetic pathway for DMSP involving DMSP-amine is not universally conserved across all DMSP-producing organisms, highlighting evolutionary divergences.

Pathway Variations in Specific Bacterial Genera, e.g., Burkholderia and Saltmarsh-dwelling Bacteria

While the DMSP-amine containing pathway is well-documented in Spartina, variations exist in the microbial world. Some marine bacteria are known to transport and catabolize DMSP. researchgate.net For instance, Burkholderia ambifaria possesses an ABC-type transporter for DMSP uptake. researchgate.net While research has focused significantly on DMSP catabolism in bacteria, the synthesis pathways are also a subject of investigation. It is known that some marine heterotrophic bacteria utilize a methionine methylation pathway for DMSP synthesis. researchgate.net However, the specific involvement and variations of a DMSP-amine containing pathway in bacterial genera like Burkholderia and other saltmarsh-dwelling bacteria require further detailed investigation to draw a complete comparative picture with the pathway found in higher plants. nih.govnih.gov

Contrasts with Alternative DMSP Synthesis Pathways (e.g., Transamination and Decarboxylation Pathways in Algae and Other Organisms)

The biosynthesis of dimethylsulfoniopropionate (DMSP) is not a universally conserved process; rather, distinct pathways have evolved in different organisms, highlighting convergent evolution for the production of this vital compound. The pathway involving 3-dimethylsulfoniopropylamine (DMSP-amine), primarily identified in the salt marsh cordgrass Spartina alterniflora, presents significant biochemical contrasts to the more widespread transamination pathway found in marine algae and bacteria, and the decarboxylation pathway noted in some dinoflagellates. nih.govnih.govnih.gov These differences in intermediates and enzymatic steps suggest that the capacity to synthesize DMSP evolved independently in these various lineages. nih.gov

The fundamental divergence lies in the initial steps and the handling of the methionine precursor. The DMSP-amine pathway begins with the methylation of methionine to S-methylmethionine (SMM), which is then decarboxylated to form the unique DMSP-amine intermediate. nih.govnih.gov In sharp contrast, the transamination pathway initiates with the removal of the amino group from methionine, immediately forming a keto acid, and proceeds through a series of non-nitrogenous intermediates until the final step. nih.gov

Detailed Enzymatic and Substrate-Level Comparison

A closer examination of the enzymatic transformations reveals the distinct nature of each pathway.

DMSP-amine Pathway (in Spartina alterniflora): This pathway is characterized by two novel enzymatic steps not observed in other organisms. nih.gov The first unique reaction is the decarboxylation of S-methylmethionine (SMM) by the enzyme S-methylmethionine decarboxylase (SDC) , which produces DMSP-amine. nih.gov This is followed by the oxidation of DMSP-amine to 3-dimethylsulfoniopropionaldehyde (DMSP-ald) by DMSP-amine oxidase (DOX) . nih.gov The initial and final steps of the pathway—the formation of SMM from methionine and the oxidation of DMSP-ald to DMSP—are catalyzed by enzymes that are common in angiosperms. nih.govresearchgate.net The defining feature remains the direct decarboxylation of SMM to a stable amine intermediate. nih.gov

Transamination Pathway (in Algae and Bacteria): Believed to be the most prevalent pathway in marine environments, this route begins with the conversion of L-methionine to 4-methylthio-2-oxobutyrate (MTOB) via an aminotransferase . nih.govannualreviews.orgresearchgate.net This initial step immediately removes the nitrogen from the carbon skeleton. The pathway then proceeds through the reduction of MTOB to 4-methylthio-2-hydroxybutyrate (MTHB) by a reductase, followed by the critical S-methylation of MTHB to 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB), a reaction catalyzed by the key enzyme DsyB/DSYB . nih.govsciopen.com The final step is an oxidative decarboxylation of DMSHB to yield DMSP, a reaction catalyzed by enzymes such as DsyD. nih.govresearchgate.net This pathway entirely bypasses SMM and DMSP-amine as intermediates.

Decarboxylation Pathway (in Dinoflagellates and other plants): A third distinct route has been identified, primarily in the dinoflagellate Crypthecodinium cohnii. nih.govresearchgate.net While less characterized, its distinction lies in an initial decarboxylation event. Furthermore, the pathway in dicot plants like Wollastonia biflora also differs from the Spartina pathway; it utilizes SMM but converts it directly to DMSP-ald, seemingly through a mechanism involving transamination and decarboxylation that avoids the formation of a free DMSP-amine intermediate. nih.govannualreviews.org

The following table details the key enzymatic transformations that differentiate these biosynthetic routes.

Molecular Biology and Genetic Regulation Pertaining to Dimethylsulfoniopropanoate Amine Metabolism

Identification and Characterization of Genes Encoding Key Enzymes in the Dimethylsulfoniopropanoate-amine Pathway

Recent studies, particularly in the cordgrass Spartina anglica, have successfully identified the genes responsible for the high levels of DMSP accumulation observed in these plants. nih.govnih.gov This pathway is characterized by the sequential action of Methionine S-methyltransferase (MMT), S-methylmethionine decarboxylase (SDC), and DMSP-amine oxidase (DOX). nih.gov

The decarboxylation of S-methylmethionine is a critical step in this DMSP synthesis pathway. In Spartina anglica, screening of the transcriptome for amino acid decarboxylases led to the identification of three candidate genes. nih.gov These were predicted to encode an arginine decarboxylase (SaADC), an ornithine decarboxylase (SaODC), and a diaminopimelate decarboxylase (SaDAPDC). nih.gov Through functional assays of the recombinant enzymes, the protein previously annotated as ornithine decarboxylase (SaODC) was shown to effectively carry out the decarboxylation of S-methylmethionine and was consequently identified as the functional S-Methylmethionine Decarboxylase (SaSDC). nih.gov Homologs of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine biosynthesis, have been identified and characterized in various plants, such as soybean (Glycine max) and cucumber (Cucumis sativus), where they are often encoded by a small gene family and play crucial roles in stress responses. nih.govfrontiersin.org

Following the decarboxylation step, the resulting amine intermediate is oxidized to form DMSP-aldehyde. This reaction is catalyzed by a DMSP-amine oxidase (DOX). In S. anglica, two candidate genes belonging to the copper amine oxidase family were identified, termed SaCAO1 and SaCAO2. nih.gov When the recombinant proteins were produced and assayed, both demonstrated DOX activity. However, SaCAO2 was found to be significantly more active, with an approximate catalytic rate (~298.57 pmol µg⁻¹ min⁻¹) that was about 45 times higher than that of SaCAO1 (~6.63 pmol µg⁻¹ min⁻¹). nih.gov This substantial difference in catalytic efficiency suggests that SaCAO2 is the primary enzyme responsible for this step in S. anglica. nih.gov

Transcriptional Regulation of this compound Pathway Genes

The expression of genes within the DMSP synthesis pathway is not static but is dynamically regulated in response to various internal and external cues. This regulation allows the plant to modulate DMSP production according to its physiological needs, particularly under stressful conditions.

A primary function attributed to DMSP in plants is protection against abiotic stress. Consequently, the genes encoding the biosynthetic enzymes are often upregulated under such conditions.

Salt and Drought Stress : In Spartina, the accumulation of DMSP is a known response to high salinity and drought, contributing to osmotic and oxidative stress protection. nih.govnih.gov Research on other plant genes, such as S-adenosylmethionine decarboxylase (SAMDC) in soybean and cucumber, has shown that their expression is induced by salt, drought, and cold, implicating them in multiple stress responses. nih.govfrontiersin.org Overexpression of a cucumber SAMDC gene in tobacco conferred enhanced salt tolerance, demonstrating the direct link between this enzyme family and stress mitigation. frontiersin.org Similarly, studies in rice have shown that a large number of genes are differentially expressed in response to salinity, with tolerant varieties showing distinct patterns of gene upregulation compared to sensitive ones. nih.gov

Nutrient Limitation : In some marine bacteria, the expression of DMSP synthesis genes, such as dsyB, is enhanced by nitrogen limitation, suggesting a role for DMSP in managing cellular resources under nutrient-poor conditions. nih.govuea.ac.uk

Temperature : Low temperatures have also been shown to stimulate the production of DMSP and the transcription of associated genes in some marine bacteria. nih.govuea.ac.uk

The control of gene expression occurs at the transcriptional level through the interaction of regulatory proteins (transcription factors) with specific DNA sequences (regulatory elements) in the promoter regions of genes.

Promoters and Transcription Factors : While the specific transcription factors controlling the SDC and DOX genes in Spartina are still under investigation, research in other systems provides models for how such regulation might occur. In microalgae, for instance, the overexpression of specific transcription factors has been shown to be an effective strategy for increasing the accumulation of metabolic products like triacylglycerols, as these factors can regulate entire sets of functionally related genes. mdpi.com In humans, the c-Myc protein, a well-known transcription factor, can repress gene expression by interacting with other proteins like Miz-1 that bind to the promoter regions of target genes. embopress.org This demonstrates a mechanism where a master regulator can either activate or repress gene sets.

Signaling Pathways : DMSP itself may act as a signaling molecule. In the marine bacterium Silicibacter pomeroyi, the addition of DMSP affected the transcription of not only metabolic genes but also genes involved in the transport of other nutrients, suggesting DMSP can trigger a broader regulatory response to perceived nutrient availability. nih.gov The regulation of DMSP catabolism in bacteria involves transcriptional regulators like DmdR, which represses the expression of degradation pathway genes when DMSP levels are low, thereby allowing the cell to accumulate it for its physiological benefits. researchgate.net

Ecological and Biogeochemical Implications of Dimethylsulfoniopropanoate Amine As an Intermediate

Linkage to High-Level Dimethylsulfoniopropionate Production in Key Marine and Terrestrial Ecosystems

The production of DMSP is particularly high in specific environments, such as salt marshes and marine ecosystems dominated by certain phytoplankton. researchgate.net In the salt marsh cordgrass Spartina alterniflora, DMSP is synthesized from methionine, with DMSPA being a confirmed intermediate. nih.govoup.com This pathway, distinct from that in some marine algae, highlights the independent evolution of DMSP synthesis. nih.gov The high productivity of DMSP in these ecosystems, including contributions from bacteria, underscores the importance of its biosynthetic pathways. For instance, salt marshes are known for their substantial emissions of dimethyl sulfide (B99878) (DMS), a breakdown product of DMSP, indicating high rates of DMSP turnover. nih.gov The presence of DMSP-producing organisms, like the cordgrass Spartina, significantly contributes to the high levels of DMSP and its derivatives in these coastal environments.

Indirect Contribution to Global Biogeochemical Cycling of Carbon and Sulfur via Downstream Dimethylsulfoniopropionate Metabolism

As an intermediate in the synthesis of DMSP, DMSPA is indirectly linked to the massive global fluxes of carbon and sulfur. DMSP is one of the most abundant organosulfur compounds on Earth, with billions of tonnes produced annually in marine environments. nih.govannualreviews.org Once produced, DMSP is a key substrate for marine microorganisms, which can metabolize it through two major pathways: demethylation and cleavage. nih.govfrontiersin.orgasm.org The cleavage pathway produces DMS, a volatile sulfur compound, while the demethylation pathway provides carbon and sulfur to the microbial food web. frontiersin.org The microbial cycling of DMSP and its breakdown products, including DMS and methanethiol (B179389) (MeSH), are fundamental processes in the global sulfur cycle. frontiersin.org The sheer volume of DMSP produced and metabolized underscores the significance of its biosynthetic precursors, including DMSPA, in driving these global biogeochemical cycles. nih.gov

Indirect Roles in Organismal Stress Tolerance and Adaptation through DMSP Biosynthesis

The synthesis of DMSP, for which DMSPA is a precursor in some species, provides organisms with a powerful tool for coping with environmental stressors. nih.govannualreviews.orgnih.govnih.gov

Osmoprotective Functions

DMSP is a well-established osmoprotectant, helping organisms survive in environments with fluctuating salinity. nih.govasm.orgnih.gov Marine phytoplankton, bacteria, and plants like Spartina alterniflora accumulate DMSP to maintain cellular turgor pressure in high-salinity conditions. nih.govnih.govnih.gov The ability to synthesize this compound, and therefore the pathway involving DMSPA, is a critical adaptation for life in saline environments. nih.govbohrium.com For example, various Vibrio species can utilize DMSP as an osmoprotectant, highlighting its importance for marine bacteria. nih.govasm.orgnih.gov

Antioxidative Capacity

DMSP and its breakdown products, such as DMS, have been shown to possess antioxidative properties, scavenging harmful reactive oxygen species. fao.orgresearchgate.net This function is crucial for organisms exposed to oxidative stressors like high solar radiation and nutrient limitation. fao.orgresearchgate.net Increased cellular levels of DMSP, and consequently its synthesis, have been observed in marine algae under such stressful conditions. fao.org This suggests that the biosynthetic pathway involving DMSPA indirectly contributes to the antioxidant defense mechanisms of these organisms. nih.gov

Indirect Influence on Microbial Food Webs and Algal-Bacterial Interactions through DMSP Production and Turnover

The production and subsequent release of DMSP into the environment create a dynamic hub for microbial interactions. DMSP serves as a significant nutrient source for marine bacteria, influencing their growth and community structure. researchgate.net The turnover of DMSP can mediate complex relationships between algae and bacteria. researchgate.net For instance, some bacteria are attracted to DMSP, leading to symbiotic or parasitic interactions with DMSP-producing algae. nih.gov The degradation of DMSP can also produce compounds like acrylate (B77674), which can influence grazing preferences of marine ciliates and thus alter the microbial food web. researchgate.net Furthermore, the release of DMS through DMSP cleavage can act as an "eat-me" signal, attracting grazers and influencing predation dynamics in aquatic ecosystems.

Indirect Impact on Climate Regulation via the Production of Climate-Active Gases from DMSP

Perhaps one of the most significant indirect roles of DMSPA is its connection to climate regulation through the production of DMS from DMSP. weebly.comresearchgate.net DMS is a volatile compound that, upon release into the atmosphere, can be oxidized to form sulfate (B86663) aerosols. fao.orgweebly.com These aerosols act as cloud condensation nuclei (CCN), influencing cloud formation and the Earth's radiative budget. fao.orgweebly.comresearchgate.net The "CLAW" hypothesis famously proposed that phytoplankton-derived DMS plays a role in a negative feedback loop regulating global climate. weebly.com Although the global significance of this feedback is still debated, DMS remains the largest natural source of sulfur to the atmosphere, with a clear impact on atmospheric chemistry. frontiersin.orgbohrium.comnih.gov Therefore, the biosynthetic pathway of DMSP, which in some organisms includes DMSPA, is intrinsically linked to the production of a key climate-active gas. annualreviews.org

Methodological Approaches for Investigating Dimethylsulfoniopropanoate Amine Metabolism

Isotope Tracer and Metabolic Flux Analysis

Isotope tracers are indispensable tools for mapping metabolic pathways and quantifying the flow, or flux, of metabolites through these routes. By introducing molecules containing heavier isotopes (either radioactive or stable), researchers can follow the transformation of a substrate into various intermediates and final products.

Radiotracer studies have been fundamental in establishing the biosynthetic route to 3-dimethylsulfoniopropionate (DMSP) via DMSP-amine in certain organisms like the cordgrass Spartina alterniflora. nih.gov These in vivo experiments involve supplying a radiolabeled precursor, such as 35S-Methionine or a 14C-labeled substrate, and tracking the appearance of the radioisotope in downstream compounds. nih.govnih.govrevvity.com

A critical step in this pathway is the decarboxylation of S-methyl-L-methionine (SMM) to form DMSP-amine, a reaction catalyzed by the enzyme S-methyl-Met decarboxylase (SDC). nih.gov To validate and study this step, researchers have used L-[U-14C]SMM as a substrate. The principle of this assay is that the SDC enzyme will cleave the carboxyl group, releasing it as 14CO2, while the rest of the molecule becomes DMSP-amine. nih.gov By measuring the production of both [14C]DMSP-amine and 14CO2, a stoichiometric ratio of approximately 1:1 was confirmed, validating that decarboxylation is the primary reaction. nih.gov

Similarly, the synthesis of the substrate needed for the subsequent step, [35S]DMSP-amine, has been achieved using [35S]methionine as the starting material. This involves a multi-step chemical synthesis where the sulfur atom from methionine is incorporated into the final DMSP-amine product, which can then be used to study the next enzyme in the pathway, DMSP-amine oxidase (DOX). nih.gov

Table 1: Examples of Radiotracer Applications in DMSP-amine Related Research

Radiotracer SubstrateOrganism/SystemPurposeKey FindingCitation
L-[U-14C]SMMSpartina alterniflora leaf extractsTo validate the SDC enzyme assay.Confirmed a near 1:1 molar ratio of 14CO2 to [14C]DMSP-amine production, validating the decarboxylase activity. nih.gov
[14C]MethionineWollastonia biflora (a DMSP-producing dicot)To trace the biosynthetic pathway of DMSP.S-methylmethionine (SMM) showed the labeling pattern of a true pathway intermediate. researchgate.net
[35S]MethionineChemical SynthesisTo produce [35S]DMSP-amine for use as a substrate in enzyme assays.A protocol was developed to synthesize radiochemically pure (>98%) [35S]DMSP-amine. nih.gov

Metabolic flux analysis using stable, non-radioactive isotopes (e.g., 13C, 15N, 2H) offers a powerful and safer alternative to radiotracers for studying metabolic dynamics in vivo. nih.govnih.gov This technique involves supplying a substrate enriched with a stable isotope and then using analytical methods like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the heavy isotope into downstream metabolites. nih.govdoi.org This allows for the quantitative measurement of the rate of metabolic conversions. nih.gov

While broadly applied in metabolomics, this approach has also been used specifically to confirm steps in DMSP biosynthesis. For instance, to verify that the entire dimethylsulfonium group of SMM is transferred intact during the formation of DMSP, researchers used SMM labeled with both 13C in the methyl groups and 2H (deuterium) in the ethyl group ([13CH₃,C²H₃]SMM). researchgate.net The analysis showed that this heavily labeled group was incorporated as a single unit into the DMSP molecule, providing conclusive evidence for the pathway. researchgate.net This type of pulse-chase experiment, where a labeled compound is introduced and its fate is tracked over time, can help differentiate between possibilities like decreased synthesis or increased consumption of a metabolite. youtube.com

Biochemical and Enzymatic Characterization

Once a metabolic pathway is proposed, the next step is to identify and characterize the specific enzymes that catalyze each reaction. This involves developing assays to measure their activity, followed by their isolation and the study of their biochemical properties.

To specifically measure the activities of the two novel enzymes in the DMSP-amine pathway, S-methyl-Met decarboxylase (SDC) and DMSP-amine oxidase (DOX), specific radioassays were devised. nih.gov

SDC Radioassay : The activity of SDC is measured by quantifying the release of 14CO₂ from a 14C-carboxyl-labeled substrate, typically L-[1-14C]SMM. In a typical assay, a plant or cell extract is incubated with the radiolabeled SMM in a sealed vial. The 14CO₂ produced by the enzyme is trapped and its radioactivity is measured by scintillation counting, providing a direct measure of enzyme activity. nih.gov

DOX Radioassay : The assay for DOX measures the oxidation of DMSP-amine. It uses synthetically prepared [35S]DMSP-amine as the substrate. The enzymatic reaction produces 3-dimethylsulfoniopropionaldehyde (B1258502) ([35S]DMSP-ald), which is unstable and breaks down, releasing volatile [35S]dimethylsulfide ([35S]DMS). This radioactive gas is trapped on a filter paper soaked in hydrogen peroxide (which oxidizes it to non-volatile [35S]DMSO) and quantified. nih.gov

Table 2: Comparison of Radioassays for SDC and DOX

FeatureSDC AssayDOX Assay
Enzyme S-methyl-Met DecarboxylaseDMSP-amine Oxidase
Substrate L-[1-14C]S-methyl-methionine[35S]DMSP-amine
Product Measured 14CO₂[35S]Dimethylsulfide (DMS)
Principle Measures enzymatic cleavage and release of the radiolabeled carboxyl group.Measures release of a volatile, radiolabeled breakdown product following oxidation.
Citation nih.gov nih.gov

The characterization of SDC and DOX began with crude extracts from S. alterniflora leaves. nih.gov Initial studies showed that the activities of both enzymes were robust, capable of withstanding treatments such as freezing and thawing, desalting, and concentration, which are common initial steps in protein purification protocols. nih.gov

Kinetic characterization provides crucial information about an enzyme's efficiency and its interaction with its substrate. For the enzymes in the DMSP-amine pathway, key kinetic parameters were determined using the radioassays described above.

S-methyl-Met decarboxylase (SDC) : This enzyme was found to be dependent on pyridoxal (B1214274) 5′-phosphate (PLP), a common cofactor for decarboxylases. It exhibits a broad pH optimum around 7.0. A key finding is its relatively high apparent Michaelis constant (Km) for SMM, measured at approximately 18 mM. This high Km indicates that a large concentration of the substrate (SMM) is needed to achieve half of the enzyme's maximum velocity (Vmax). nih.gov

DMSP-amine oxidase (DOX) : This enzyme requires O₂ for its activity. Compared to SDC, DOX has a significantly lower apparent Km for its substrate, DMSP-amine, at 1.8 mM. This suggests that the enzyme functions efficiently even at lower substrate concentrations. nih.gov

These findings opened the door for more extensive purification efforts to isolate these enzymes for detailed structural and functional analysis. nih.gov

Table 3: Kinetic Properties of SDC and DOX from S. alterniflora

EnzymeSubstrateApparent KmCofactor/DependencyCitation
SDCS-methyl-Met (SMM)~18 mMPyridoxal 5'-phosphate (PLP) nih.gov
DOXDMSP-amine1.8 mMO₂ nih.gov

Genetic and Molecular Biology Techniques

Identifying the genes that encode metabolic enzymes is a primary goal of molecular biology in this field. By cloning and sequencing these genes, researchers can deduce the amino acid sequence of the enzymes, study their evolutionary relationships, and investigate how their expression is regulated.

While the specific cDNAs for SDC and DOX from organisms like S. alterniflora were noted as future research goals following their biochemical characterization, molecular techniques have been successfully applied to other enzymes in DMSP metabolism. nih.gov For example, in the coccolithophore Emiliania huxleyi, the gene EhDddD, which encodes a DMSP lyase (an enzyme that cleaves DMSP), was cloned and sequenced to investigate differences in DMSP metabolism between different strains. ntnu.no

More recently, research has uncovered entirely new genes and enzymes for DMSP biosynthesis in bacteria and algae. In the bacterium Gynuella sunshinyii, a bifunctional enzyme, DsyGD, was identified that contains domains for both methyltransferase and decarboxylase activities. nih.gov Furthermore, a family of related methyltransferase enzymes, termed DSYE, was discovered in diverse and abundant algae, significantly expanding the known range of DMSP-producing organisms. nih.gov These discoveries were made possible through genomic and transcriptomic analysis, followed by functional validation of the identified genes—a testament to the power of molecular biology in uncovering novel metabolic pathways.

Gene Cloning, Sequencing, and Heterologous Expression for Functional Analysis

A fundamental approach to understanding the enzymatic basis of DMSP-amine metabolism involves the identification and characterization of the genes responsible. This process typically begins with the cloning and sequencing of candidate genes from organisms known to produce or metabolize DMSP. For instance, in the cordgrass Spartina alterniflora, which synthesizes DMSP through a pathway involving DMSP-amine, specific enzymes were predicted based on in vivo tracer studies. nih.gov The subsequent identification of genes encoding for S-methyl-L-methionine decarboxylase (SDC) and DMSP-amine oxidase (DOX) confirmed their roles in this pathway. nih.gov

Once a candidate gene is identified, its function can be confirmed through heterologous expression. This technique involves introducing the gene into a host organism, such as Escherichia coli, that does not naturally possess the metabolic pathway . nih.govnih.gov Successful expression and subsequent detection of the expected enzymatic activity or metabolic product in the host organism provides strong evidence for the gene's function. nih.govnih.gov For example, the expression of the mmtN gene from Roseovarius indicus in E. coli confirmed its function as a methionine S-methyltransferase, a key step in a DMSP synthesis pathway. nih.gov Similarly, the function of DMSP lyase genes like dddP and dddQ has been demonstrated by expressing them in E. coli and observing the production of dimethyl sulfide (B99878) (DMS) and acrylate (B77674) from DMSP. nih.gov

Mutagenesis and Gene Disruption Studies to Elucidate Pathway Importance

To understand the physiological importance of a specific gene or pathway in DMSP-amine metabolism, researchers often employ mutagenesis and gene disruption techniques. nih.gov By creating targeted mutations that inactivate a specific gene, scientists can observe the resulting changes in the organism's metabolism and phenotype. nih.gov

Site-directed mutagenesis allows for precise changes to be made to a gene's sequence, enabling the study of specific amino acid residues' roles in enzyme function. nih.gov More broadly, gene disruption or "knockout" studies involve completely inactivating a gene. If the disruption of a particular gene leads to a significant reduction or complete loss of DMSP or a related metabolite, it provides strong evidence for that gene's critical role in the metabolic pathway. For example, a mutation in a putative DMSP-amine aminotransferase gene in Tistlia profundimaris resulted in a 73% decrease in DMSP levels compared to the wild-type strain, highlighting the importance of this gene in the pathway. researchgate.net Similarly, dddP and dddQ mutants in Ruegeria pomeroyi showed a significant decrease in DMS production, confirming the role of these genes in DMSP cleavage. nih.gov

These genetic manipulation techniques are powerful tools for dissecting the intricate network of reactions that constitute DMSP-amine metabolism and for validating the function of genes identified through sequencing and expression studies.

Advanced Analytical Methodologies in Metabolomics Research

The investigation of DMSP-amine metabolism heavily relies on advanced analytical techniques to detect, identify, and quantify the small molecules involved. These metabolomics approaches provide crucial data for understanding the biochemical pathways and their regulation.

Mass Spectrometry-Based Detection and Identification (e.g., Fast Atom Bombardment Mass Spectrometry, UPLC-MS/MS)

Mass spectrometry (MS) is a cornerstone of metabolomics research due to its high sensitivity and specificity. Various MS techniques are employed to study DMSP and its derivatives.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a "soft" ionization technique that is particularly useful for analyzing non-volatile and thermally unstable polar compounds like DMSP-amine. creative-proteomics.comwikipedia.org In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). wikipedia.orgnih.gov This process generates protonated molecules ([M+H]⁺) and deprotonated molecules ([M-H]⁻), allowing for the determination of the molecular weight of the analyte with minimal fragmentation. wikipedia.org This technique has been instrumental in the structural characterization of a wide range of biomolecules, including peptides. nih.gov

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a powerful combination of separation and detection capabilities. UPLC provides high-resolution separation of metabolites from complex mixtures, while tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions to obtain structural information, leading to confident identification. nih.govmdpi.com This method is highly sensitive, with detection limits often in the nanomolar range, making it suitable for quantifying low-abundance metabolites in biological samples. nih.govresearchgate.net UPLC-MS/MS has been successfully used for the direct quantification of DMSP in various marine organisms and for the analysis of a wide range of biogenic amines. nih.govresearchgate.netnih.govresearchgate.net The use of a deuterated internal standard, such as d₆-DMSP, can further improve the accuracy and precision of quantification. researchgate.netnih.gov

Analytical TechniquePrincipleApplication in DMSP-amine ResearchKey Advantages
Fast Atom Bombardment Mass Spectrometry (FAB-MS) A beam of high-energy neutral atoms strikes a sample in a liquid matrix, causing desorption and ionization. wikipedia.orgnih.govDetermination of molecular weight of polar and thermally labile compounds like DMSP-amine. creative-proteomics.com"Soft" ionization minimizes fragmentation; suitable for non-volatile compounds. wikipedia.org
UPLC-MS/MS High-resolution liquid chromatography separates compounds, which are then ionized and fragmented for identification and quantification. nih.govmdpi.comHighly sensitive and specific detection and quantification of DMSP, DMSP-amine, and other related metabolites in complex biological extracts. researchgate.netnih.govresearchgate.netHigh sensitivity, high resolution, and provides structural information for confident identification. nih.gov

Chromatographic Separation Techniques (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating the components of a complex mixture before analysis.

Thin-Layer Chromatography (TLC) is a relatively simple and rapid separation method. researchgate.net While it has been used for the analysis of amines, its application in recent years has been less frequent compared to more advanced techniques. helsinki.firesearchgate.net However, for certain applications, such as the rapid screening of aromatic primary amines, TLC can be an effective tool. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of amines and other polar compounds. helsinki.fithermofisher.com By selecting the appropriate stationary phase (column) and mobile phase (solvent), researchers can achieve excellent separation of DMSP and related metabolites. nih.govnih.gov Often, a derivatization step is employed before HPLC analysis to enhance the detection of amines by adding a chromophore or fluorophore. thermofisher.com HPLC has been instrumental in monitoring the metabolism of DMSP and its degradation products. nih.gov

Chromatographic TechniquePrincipleApplication in DMSP-amine ResearchKey Advantages & Disadvantages
Thin-Layer Chromatography (TLC) Separation based on differential partitioning of compounds between a solid stationary phase and a liquid mobile phase. nih.govRapid, qualitative screening for the presence of certain amine compounds. researchgate.netAdvantages: Simple, rapid, and inexpensive. researchgate.netDisadvantages: Lower resolution and sensitivity compared to HPLC. helsinki.fi
High-Performance Liquid Chromatography (HPLC) High-pressure pumps force a solvent (mobile phase) through a column packed with a solid adsorbent material (stationary phase), separating compounds based on their interactions. thermofisher.comSeparation and quantification of DMSP, DMSP-amine, and other metabolites in biological samples. nih.govAdvantages: High resolution, good for quantification. helsinki.fiDisadvantages: Can be more time-consuming and expensive than TLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical structure and concentration of metabolites in a sample. youtube.comspringernature.com

For structural elucidation , NMR is invaluable. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei (primarily ¹H and ¹³C), the precise three-dimensional structure of a molecule can be determined. nih.govst-andrews.ac.uk This is crucial for confirming the identity of novel metabolites in a pathway. For instance, ¹H NMR spectroscopy was used to follow the in vitro reconstitution of DMSP biosynthesis, identifying the intermediates S-methylmethionine (SMM) and DMSP-amine. researchgate.net

In metabolic profiling , NMR is used to obtain a "snapshot" of the metabolome of an organism under specific conditions. mt.govnih.gov By comparing the NMR spectra of samples from different experimental groups (e.g., wild-type vs. mutant), researchers can identify changes in the concentrations of various metabolites, providing insights into metabolic fluxes and pathway regulation. mt.gov For example, NMR analysis of cell extracts after the addition of ¹³C-labeled DMSP allowed researchers to track the intracellular accumulation and subsequent disappearance of DMSP and its metabolite, β-hydroxypropionate. nih.gov

NMR ApplicationPrincipleRole in DMSP-amine Research
Structural Elucidation Exploits the magnetic properties of atomic nuclei to determine the chemical and spatial relationships of atoms within a molecule. nih.govst-andrews.ac.ukConfirms the chemical structure of DMSP-amine and other pathway intermediates and products. researchgate.net
Metabolic Profiling Provides a quantitative overview of the metabolome, allowing for the comparison of metabolite concentrations between different samples. mt.govnih.govTracks the flow of metabolites through the DMSP-amine pathway and identifies changes in response to genetic or environmental perturbations. nih.gov

Future Research Directions and Unanswered Questions

The study of dimethylsulfoniopropionate (DMSP) and its associated metabolic pathways continues to be a vibrant area of research, with the DMSP-amine pathway presenting a unique variant in select organisms. While initial discoveries have laid the groundwork, a multitude of questions remain. The following sections outline key future research directions aimed at unraveling the complexities of the DMSP-amine pathway, from its genetic underpinnings to its ecological relevance.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling DMSP-amine in laboratory settings?

  • Methodological Answer:

  • Use PPE (gloves, lab coats, safety goggles) and work in a fume hood to avoid inhalation or skin contact .
  • Store DMSP-amine in airtight containers away from oxidizing agents. Dispose of waste via certified hazardous waste management services to prevent environmental contamination .
  • Conduct regular risk assessments using Safety Data Sheets (SDS) and institutional guidelines.

Q. Which analytical techniques are most effective for quantifying DMSP-amine in environmental samples?

  • Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI) in positive mode enhances detection sensitivity for sulfonium compounds .
  • Nuclear Magnetic Resonance (NMR): Employ 1H^1H-NMR with deuterated solvents (e.g., D2_2O) to resolve methyl and propyl groups. Chemical shifts typically appear at δ 3.2–3.5 ppm for sulfonium protons .
  • Calibration: Prepare standard curves using synthetic DMSP-amine (≥95% purity) to minimize quantification errors.

Q. How can researchers optimize the synthesis yield of DMSP-amine under varying reaction conditions?

  • Methodological Answer:

  • Reaction Parameters: Test temperature (20–60°C), pH (7–9), and catalyst concentrations (e.g., NaHCO3_3). Higher yields (>80%) are often achieved at 40°C and pH 8.5 .
  • Design of Experiments (DoE): Use factorial designs to identify interactions between variables. For example, a 23^3 factorial design can optimize time, temperature, and substrate ratios .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C^{13}C) be integrated into experimental designs to trace DMSP-amine degradation pathways in marine microbiomes?

  • Methodological Answer:

  • Isotope Incorporation: Synthesize 13C^{13}C-labeled DMSP-amine via methyl-group substitution in precursor molecules (e.g., 13C^{13}C-methionine) .
  • Tracking Degradation: Incubate labeled DMSP-amine with microbial consortia. Analyze metabolites via LC-MS or isotope-ratio mass spectrometry (IRMS) to identify intermediates like acrylate or dimethyl sulfide (DMS) .
  • Data Interpretation: Use metabolic flux analysis software (e.g., MetaFlux) to model pathway efficiency.

Q. What strategies resolve contradictions in reported bioactivity data of DMSP-amine across different studies?

  • Methodological Answer:

  • Systematic Review: Follow PRISMA guidelines to aggregate data from peer-reviewed studies. Assess heterogeneity using I2^2 statistics and meta-regression to identify confounding variables (e.g., sample purity, assay type) .
  • Interlaboratory Comparisons: Standardize protocols via collaborative trials. For example, validate antioxidant activity assays (e.g., DPPH radical scavenging) using a common reference compound .

Q. What computational models effectively predict the interaction of DMSP-amine with microbial enzymes (e.g., DMSP lyases)?

  • Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding affinities between DMSP-amine and enzyme active sites. Parameterize force fields (e.g., AMBER) for sulfonium groups .
  • Molecular Dynamics (MD): Run 100-ns simulations in GROMACS to assess conformational stability. Analyze hydrogen bonding and electrostatic interactions using Visual Molecular Dynamics (VMD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.